1-PyrenylPotassiumSulfate

描述

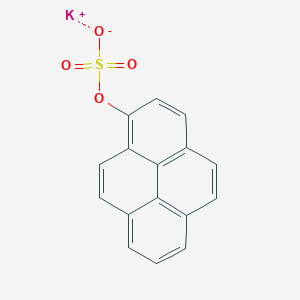

1-Pyrenyl Potassium Sulfate (CAS: 1950586-56-7) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₆H₁₁KO₄S and a molecular weight of 338.42 g/mol . It is primarily utilized as a biomarker for tracking exposure to PAHs in environmental and occupational health studies . Structurally, it consists of a pyrenyl group (a four-fused benzene ring system) covalently linked to a potassium sulfate moiety. The compound is stored at 2–8°C to ensure stability and has a purity exceeding 95% . Its InChI key (DEDJUIFQCUYLDF-UHFFFAOYSA-M) reflects its unique stereoelectronic configuration, which influences its solubility and reactivity in biological systems .

属性

分子式 |

C16H9KO4S |

|---|---|

分子量 |

336.4 g/mol |

IUPAC 名称 |

potassium;pyren-1-yl sulfate |

InChI |

InChI=1S/C16H10O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 |

InChI 键 |

SHDJVCZHQJNPGT-UHFFFAOYSA-M |

规范 SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)[O-].[K+] |

产品来源 |

United States |

准备方法

The synthesis of 1-PyrenylPotassiumSulfate typically involves the sulfonation of pyrene followed by the neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale sulfonation reactors and continuous flow systems to ensure consistent quality and yield .

化学反应分析

1-PyrenylPotassiumSulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and the presence of catalysts. Major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted pyrene compounds .

科学研究应用

1-PyrenylPotassiumSulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard and in the synthesis of other complex organic molecules.

Biology: The compound serves as a biomarker for studying the exposure to polycyclic aromatic hydrocarbons in biological systems.

Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 1-PyrenylPotassiumSulfate exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain metabolic pathways or activate detoxification enzymes, thereby influencing the biological response to polycyclic aromatic hydrocarbons .

相似化合物的比较

Comparison with Similar Compounds

1-Acetylpyrene

1-Acetylpyrene is a structurally analogous PAH derivative where the sulfate group in 1-Pyrenyl Potassium Sulfate is replaced by an acetyl (-COCH₃) group. Key differences include:

- Fluorescence Properties: 1-Acetylpyrene exhibits shorter fluorescence wavelengths (λem ~ 400–450 nm in chloroform) compared to 1-pyrenyl ynone derivatives, which emit at longer wavelengths (λem > 500 nm) with higher quantum yields (Φ) and longer lifetimes . While direct data for 1-Pyrenyl Potassium Sulfate is unavailable, its sulfate group likely enhances solubility in polar media, altering its photophysical behavior.

N-(1-Pyrenyl)maleimide (PM)

N-(1-Pyrenyl)maleimide (PM) is a pyrene-based dye used in photovoltaic applications, particularly in single-walled carbon nanotube (SWCNT)-polymer composites . Comparative insights:

- Applications : PM enhances charge transfer in SWCNT-poly(3-octylthiophene) blends, improving photovoltaic efficiency . In contrast, 1-Pyrenyl Potassium Sulfate is specialized for biomarker applications , lacking reported use in energy devices.

- Structural Differences: PM’s maleimide group enables covalent functionalization of nanomaterials, whereas the sulfate group in 1-Pyrenyl Potassium Sulfate facilitates ionic interactions in aqueous biological matrices .

Potassium Persulfate (K₂S₂O₈)

A potassium-containing sulfate derivative, potassium persulfate is an oxidizing agent with distinct applications:

- Reactivity : Potassium persulfate decomposes to generate sulfate radicals (SO₄•⁻), enabling its use in polymerization initiators and environmental remediation . 1-Pyrenyl Potassium Sulfate lacks such radical-generating capacity due to its stable aromatic-pyrenyl structure.

- Safety: Potassium persulfate requires stringent handling (e.g., avoidance of heat and organic materials) due to its oxidative hazards .

Deuterated Derivatives: 1-Pyrenyl-d9 Potassium Sulfate

The deuterated form (1-Pyrenyl-d9 Potassium Sulfate ) is used as a controlled isotopically labeled compound for tracer studies . Key distinctions:

- Stability and Handling : Deuterated derivatives often exhibit altered pharmacokinetics and require specialized documentation for regulatory compliance .

- Applications: Used in mass spectrometry and metabolic studies, whereas the non-deuterated form is employed in broader biomarker assays .

Other Potassium Sulfonate/Sulfate Derivatives

- Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2): A naphthalene-derived sulfonate with applications in dye intermediates. Its smaller aromatic system and dual sulfonate groups contrast with 1-Pyrenyl Potassium Sulfate’s pyrene backbone and single sulfate group .

- Sodium 2-Methylprop-2-ene-1-sulphonate : An aliphatic sulfonate used in polymer synthesis, highlighting how aromatic vs. aliphatic sulfonate/sulfate groups dictate industrial vs. biological applications .

Data Tables

Research Findings and Electronic Properties

- LUMO Stabilization: DFT studies on 1-pyrenyl ynones reveal significant LUMO stabilization compared to 1-acetylpyrene, attributed to electron-withdrawing substituents . The sulfate group in 1-Pyrenyl Potassium Sulfate may similarly lower LUMO energy, enhancing its electron-accepting capacity in biological systems.

- Excimer Formation: Pyrenyl derivatives (e.g., 1-pyrenyl ynones) form excimers in solid states due to π-stacking . While unconfirmed for 1-Pyrenyl Potassium Sulfate, its ionic nature likely disrupts such interactions, favoring solubility over solid-state emission.

生物活性

1-Pyrenyl Potassium Sulfate (1-Pyrenyl-KSO₄) is a compound that has garnered attention in the field of biochemical research due to its unique properties and potential applications. It is primarily recognized as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), which are known environmental pollutants with significant health implications. This article aims to provide a comprehensive overview of the biological activity of 1-Pyrenyl Potassium Sulfate, supported by relevant data tables, case studies, and detailed research findings.

1-Pyrenyl Potassium Sulfate is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, linked to a sulfate group. Its chemical structure can be represented as follows:

The presence of the potassium ion enhances its solubility in water, making it useful for various biological assays.

1-Pyrenyl Potassium Sulfate exhibits several biological activities that are primarily linked to its role as a biomarker for PAH exposure. The compound interacts with biological systems in the following ways:

- Cellular Uptake : The pyrene moiety allows for passive diffusion across cell membranes, facilitating cellular uptake.

- Reactive Oxygen Species (ROS) Generation : Upon metabolic activation, it can generate ROS, leading to oxidative stress, which is implicated in various diseases.

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in detoxification processes, influencing metabolic pathways.

Toxicological Implications

Research indicates that exposure to 1-Pyrenyl Potassium Sulfate can lead to several toxicological effects, including:

- Genotoxicity : Studies have shown that it can induce DNA damage in human cell lines.

- Carcinogenic Potential : As a PAH derivative, it is associated with increased cancer risk due to its ability to form DNA adducts.

Table 1: Summary of Biological Activities

Case Study 1: Environmental Impact Assessment

A study conducted in urban areas demonstrated elevated levels of 1-Pyrenyl Potassium Sulfate correlating with increased respiratory diseases among residents. The research highlighted the compound's role as an indicator of PAH exposure and its implications for public health.

Case Study 2: Laboratory Analysis

In laboratory settings, human cell lines exposed to varying concentrations of 1-Pyrenyl Potassium Sulfate exhibited dose-dependent increases in oxidative stress markers. This study underscored the compound's potential as a tool for assessing environmental health risks related to PAH exposure.

Research Findings

Recent studies have focused on the implications of 1-Pyrenyl Potassium Sulfate in environmental monitoring and human health assessments. Key findings include:

- Biomarker Utility : Its effectiveness as a biomarker for PAH exposure has been validated through multiple studies, emphasizing its relevance in environmental toxicology.

- Health Risks : Continuous exposure has been linked to chronic health conditions, including respiratory illnesses and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。